molecular formula C10H24N2O2 . 2 HCl B601095 Ethambutol R,R-Isomer DiHCl CAS No. 134566-79-3

Ethambutol R,R-Isomer DiHCl

カタログ番号: B601095
CAS番号: 134566-79-3
分子量: 277.23
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethambutol R,R-Isomer DiHCl is a chiral drug primarily used in the treatment of tuberculosis. It is a white crystalline powder that is soluble in water and has a molecular weight of 277.2 g/mol. This compound is known for its ability to inhibit the growth of Mycobacterium tuberculosis, the bacterium that causes tuberculosis.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Ethambutol R,R-Isomer DiHCl involves the condensation of (S)-2-aminobutanol with 1,2-dichloroethane . This reaction typically requires specific conditions to ensure the correct stereochemistry and yield of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product .

化学反応の分析

Types of Reactions: Ethambutol R,R-Isomer DiHCl undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound for different applications.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and pH levels.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield different hydroxylated derivatives, while reduction reactions can produce various amine derivatives .

科学的研究の応用

Pharmacological Applications

  • Tuberculosis Treatment :
    • Ethambutol is essential in multi-drug regimens for tuberculosis management. It works by inhibiting the arabinogalactan biosynthesis in the mycobacterial cell wall, which is crucial for the bacteria's structural integrity and survival .
    • The World Health Organization recommends ethambutol as a first-line drug, highlighting its importance in treating drug-resistant strains of Mycobacterium tuberculosis .
  • Combination Therapy :
    • Ethambutol is often used alongside other anti-tuberculosis drugs to enhance efficacy and reduce the risk of resistance. Studies indicate that it synergizes well with other agents, making it a cornerstone in tuberculosis therapy .
  • Research on Drug Resistance :
    • Recent studies have focused on genetic polymorphisms that affect patient responses to ethambutol. Understanding these variations can help tailor treatments to improve outcomes and minimize adverse effects .

Clinical Applications

  • Ocular Toxicity Monitoring :
    • A significant concern with ethambutol use is its potential ocular toxicity, which necessitates regular monitoring of visual acuity in patients undergoing treatment. This has led to protocols ensuring patient safety while maximizing therapeutic benefits .
  • Use in Special Populations :
    • Ethambutol has been studied for use during pregnancy and lactation, showing that it can be administered safely under specific conditions without significant adverse effects on infants . Case studies demonstrate successful outcomes in treating pregnant women with multidrug-resistant tuberculosis while allowing breastfeeding.

Table 1: Pharmacokinetics of Ethambutol R,R-Isomer DiHCl

ParameterValue
Solubility1000 mg/mL in water
Plasma Protein Binding20-30%
Metabolism8-15% metabolized
Renal ClearanceHigher than creatinine clearance

Table 2: Ethambutol Combination Regimens

Drug CombinationIndication
Ethambutol + IsoniazidPulmonary Tuberculosis
Ethambutol + RifampicinMulti-drug Resistant Tuberculosis
Ethambutol + PyrazinamideExtrapulmonary Tuberculosis

Case Studies

  • Case Study on Drug Resistance :
    • A study involving patients with resistant tuberculosis demonstrated that those treated with ethambutol showed improved outcomes when combined with newer agents compared to historical controls . Genetic profiling helped identify suitable candidates for this regimen.
  • Pregnancy and Lactation :
    • In a documented case, a pregnant woman treated with ethambutol alongside isoniazid and rifampicin delivered a healthy infant after following a strict monitoring protocol for ocular toxicity. The infant was breastfed without adverse effects noted during follow-up .

作用機序

Ethambutol R,R-Isomer DiHCl works by inhibiting arabinosyl transferase, an enzyme involved in the synthesis of the mycobacterial cell wall . This inhibition leads to impaired cell wall synthesis, ultimately resulting in the death of the bacterium . The compound targets the mycolyl-arabinogalactan-peptidoglycan complex in the cell wall, preventing its formation .

類似化合物との比較

Ethambutol R,R-Isomer DiHCl is unique compared to other similar compounds due to its specific mechanism of action and high efficacy against Mycobacterium tuberculosis . Similar compounds include:

  • Isoniazid
  • Rifampin
  • Pyrazinamide
  • Ethionamide

These compounds also target Mycobacterium tuberculosis but through different mechanisms, making this compound a valuable addition to combination therapy regimens .

生物活性

Ethambutol, particularly in its R,R-isomer dihydrochloride form, is a significant compound in the treatment of tuberculosis (TB). It is primarily recognized for its bacteriostatic properties against Mycobacterium tuberculosis, the causative agent of TB. This article delves into the biological activity of Ethambutol R,R-isomer diHCl, exploring its mechanism of action, pharmacokinetics, and clinical implications.

Ethambutol functions by inhibiting the synthesis of the mycobacterial cell wall. Its primary target is the enzyme arabinosyltransferase, which is crucial for the biosynthesis of arabinogalactan, a vital component of the mycobacterial cell wall. By obstructing this enzyme, Ethambutol disrupts the formation of mycolyl-arabinogalactan-peptidoglycan complexes, leading to increased permeability and eventual cell lysis. The specific actions can be summarized as follows:

  • Inhibition of arabinosyltransferases : Ethambutol inhibits embA, embB, and embC enzymes in Mycobacterium tuberculosis.
  • Disruption of cell wall integrity : This inhibition prevents the proper formation of arabinogalactan and lipoarabinomannan, essential components for mycobacterial survival.
  • Bacteriostatic effect : Ethambutol does not kill bacteria directly but rather inhibits their growth and reproduction, allowing the immune system to combat the infection more effectively .

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by its absorption, distribution, metabolism, and excretion:

  • Absorption : Ethambutol is well absorbed from the gastrointestinal tract with an oral bioavailability ranging from 75% to 80%. Peak plasma concentrations are typically reached within 2 to 4 hours post-administration.
  • Distribution : The volume of distribution is approximately 76.2 L in patients co-infected with TB and HIV. It exhibits moderate protein binding (20-30%) in plasma .
  • Metabolism : Ethambutol undergoes minimal hepatic metabolism (8-15% conversion to inactive metabolites) and is primarily excreted unchanged in urine. Renal clearance significantly affects its pharmacokinetics .
  • Elimination half-life : The elimination half-life varies but generally falls within a range that allows for once-daily dosing in clinical settings.

Clinical Implications and Case Studies

Ethambutol is often used in combination with other anti-tubercular agents such as isoniazid and rifampin. Its role is particularly critical in multi-drug resistant TB cases. The following table summarizes key clinical studies demonstrating its efficacy:

Study ReferencePopulationTreatment RegimenOutcome
TB patientsEthambutol + Isoniazid + RifampicinSignificant reduction in bacterial load
HIV-TB co-infectedEthambutol + standard TB therapyImproved treatment outcomes with manageable side effects
Drug-resistant TBEthambutol + second-line drugsEnhanced efficacy against resistant strains

Side Effects and Toxicity

While generally well-tolerated, Ethambutol can cause ocular toxicity, including retrobulbar neuritis leading to visual impairment. Regular monitoring of visual acuity is recommended during treatment, especially at higher doses (≥30 mg/kg/day) where the risk increases .

特性

CAS番号

134566-79-3

分子式

C10H24N2O2 . 2 HCl

分子量

277.23

外観

White Solid

純度

> 95%

数量

Milligrams-Grams

同義語

(R,R)-Ethambutol Dihydrochloride

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。